Biotin-naphthylamine Demonstrates Preferential Transfer to Nucleic Acids Over Proteins Compared to Biotin-phenol
Aromatic substrate exploration for APEX2 revealed that Biotin-naphthylamine (and Biotin-aniline) are preferentially transferred to RNA and DNA in comparison to Biotin-phenol, which primarily labels electron-rich amino acid residues on proteins [1]. This demonstrates a fundamental shift in the substrate's reactivity profile and target specificity, enabling effective nucleic acid proximity labeling that is inefficient with the conventional Biotin-phenol substrate [1].
| Evidence Dimension | Substrate Reactivity Preference (Target Class) |
|---|---|
| Target Compound Data | Preferentially transferred to RNA and DNA |
| Comparator Or Baseline | Biotin-phenol (preferentially labels electron-rich amino acid residues on proteins) |
| Quantified Difference | Qualitative shift in target class preference from proteins to nucleic acids |
| Conditions | APEX2-mediated proximity labeling in living cells |
Why This Matters
This differential reactivity defines the compound's core utility, making it the necessary choice for APEX2-based nucleic acid interactome mapping, where Biotin-phenol would be ineffective.
- [1] Zhou Y, Wang G, Pengchong L, Yue T, Wang J, Zou P. Expanding APEX2 Substrates for Proximity‐Dependent Labeling of Nucleic Acids and Proteins in Living Cells. Angew Chem Int Ed. 2019;58(34):11763-11767. View Source
